1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime
Brand Name: Vulcanchem
CAS No.: 126489-86-9
VCID: VC21237189
InChI: InChI=1S/C14H17ClN4O2/c1-13(2,7-18-21)14(20,8-19-10-16-9-17-19)11-3-5-12(15)6-4-11/h3-7,9-10,20-21H,8H2,1-2H3/b18-7+
SMILES: CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O
Molecular Formula: C14H17ClN4O2
Molecular Weight: 308.76 g/mol

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime

CAS No.: 126489-86-9

Cat. No.: VC21237189

Molecular Formula: C14H17ClN4O2

Molecular Weight: 308.76 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime - 126489-86-9

Specification

CAS No. 126489-86-9
Molecular Formula C14H17ClN4O2
Molecular Weight 308.76 g/mol
IUPAC Name (4E)-2-(4-chlorophenyl)-4-hydroxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Standard InChI InChI=1S/C14H17ClN4O2/c1-13(2,7-18-21)14(20,8-19-10-16-9-17-19)11-3-5-12(15)6-4-11/h3-7,9-10,20-21H,8H2,1-2H3/b18-7+
Standard InChI Key JPKARLXXWXJTKF-CNHKJKLMSA-N
Isomeric SMILES CC(C)(/C=N/O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O
SMILES CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O
Canonical SMILES CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator